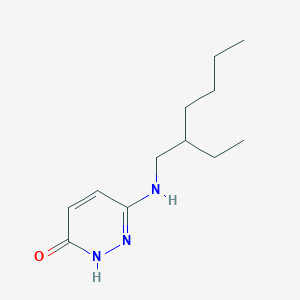
6-(ジフルオロメチル)ピリミジン-4-カルボン酸エチル
説明
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C8H8F2N2O2 and its molecular weight is 202.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品: 抗ウイルスおよび抗がん剤用途
6-(ジフルオロメチル)ピリミジン-4-カルボン酸エチル: は、核酸の主要な構成要素であるピリミジンとの構造的類似性により、医療分野で有望視されています。 その誘導体は、特にRNAウイルスによって引き起こされる疾患の治療における抗ウイルス特性について研究されています . さらに、この化合物は抗がん療法における可能性が探求されており、研究では特定のがん細胞株の増殖を阻害する効果が示されています .
農業: 殺虫剤開発
農業において、6-(ジフルオロメチル)ピリミジン-4-カルボン酸エチルは、新規殺虫剤の開発における用途について研究されています。 その殺菌剤および除草剤としての有効性は、作物保護と収量を向上させることを目的として調査されています .
材料科学: ポリマー合成
この化合物は、材料科学、特に特殊なポリマーの合成においても重要です。 ポリマー鎖に組み込むことで、熱安定性や耐薬品性などのユニークな特性を持つ材料が得られる可能性があります .
環境科学: 汚染物質の分解
6-(ジフルオロメチル)ピリミジン-4-カルボン酸エチルの環境への応用には、汚染物質の分解における役割が含まれます。 研究では、環境中の有害な化学物質を分解する能力が調べられており、これにより汚染とその生態系への影響を軽減できます .
分析化学: 化学分析
分析化学では、この化合物はさまざまな化学分析において標準物質として使用されます。 明確に定義された構造と特性により、機器の校正と分析方法の検証に最適な基準となります .
生化学: 酵素阻害
最後に、生化学の分野では、6-(ジフルオロメチル)ピリミジン-4-カルボン酸エチルは、酵素阻害剤としての役割について研究されています。 特定の酵素に結合することにより、生化学経路を調節することができ、これは疾患のメカニズムを理解し、新しい薬剤を開発するために不可欠です .
作用機序
Target of Action
Pyrimidine and its derivatives have been shown to have neuroprotective and anti-inflammatory activity, suggesting that the compound may interact with targets involved in these processes .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets to induce changes that result in neuroprotective and anti-inflammatory effects .
Biochemical Pathways
It has been suggested that pyrimidine derivatives can inhibit endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It has been suggested that pyrimidine derivatives can exhibit neuroprotective and anti-inflammatory properties . This suggests that the compound could potentially reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
生化学分析
Biochemical Properties
Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it has been observed to inhibit certain enzymes, thereby affecting the overall metabolic flux. Additionally, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate interacts with proteins and other biomolecules, influencing their activity and stability .
Cellular Effects
The effects of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate on cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. Furthermore, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate can alter gene expression patterns, thereby impacting cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate exerts its effects through specific binding interactions with biomolecules. It has been demonstrated to bind to active sites of enzymes, leading to inhibition or activation of their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the biochemical properties and potential therapeutic applications of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. These temporal effects are crucial for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as modulating enzyme activity and improving metabolic functions. At higher doses, Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Understanding the dosage effects is essential for determining the therapeutic potential and safety of this compound .
Transport and Distribution
The transport and distribution of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate within cells and tissues are essential for its biochemical activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues. Understanding the transport mechanisms is crucial for determining the bioavailability and therapeutic potential of Ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate .
特性
IUPAC Name |
ethyl 6-(difluoromethyl)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-2-14-8(13)6-3-5(7(9)10)11-4-12-6/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYMFWBZIYRCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC(=C1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)








